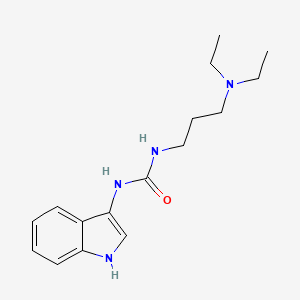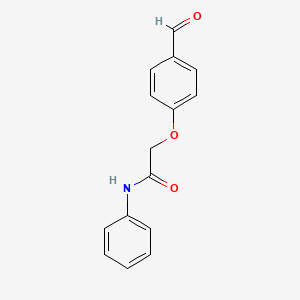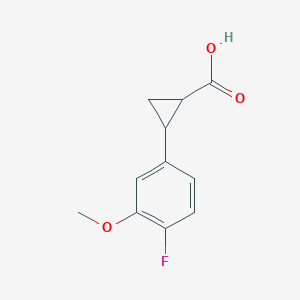
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Bromothiophene Moiety: This step involves the bromination of thiophene followed by its incorporation into the thiadiazole ring.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3-methylbenzoic acid or its derivatives under suitable conditions to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(5-(((5-chlorothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Similar structure but with a chlorine atom instead of bromine.
(E)-N-(5-(((5-fluorothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-N-(5-(((5-bromothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can influence its reactivity and interactions with other molecules, making it unique compared to its chlorinated or fluorinated analogs. This uniqueness can be exploited in various applications, such as the development of selective inhibitors or advanced materials.
Propriétés
IUPAC Name |
N-[5-[(E)-(5-bromothiophen-2-yl)methylideneamino]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-9-3-2-4-10(7-9)13(21)18-15-20-19-14(23-15)17-8-11-5-6-12(16)22-11/h2-8H,1H3,(H,18,20,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKCCWDAGUONT-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)N=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(2,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829138.png)




![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
